molecular formula C12H11N B2367602 2-(m-Tolyl)pyridine CAS No. 182925-44-6; 4373-61-9

2-(m-Tolyl)pyridine

Cat. No.: B2367602
CAS No.: 182925-44-6; 4373-61-9
M. Wt: 169.227
InChI Key: JMTCQDNRTSGBGC-UHFFFAOYSA-N
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Description

Significance of Arylpyridines in Organic and Inorganic Chemistry

Arylpyridines, which feature a pyridine (B92270) ring attached to an aryl group, are fundamental scaffolds in numerous areas of chemistry. In organic synthesis, they serve as versatile intermediates and building blocks for the construction of more complex molecules, including pharmaceuticals and functional materials. ijpsonline.comorganic-chemistry.org The pyridine moiety can act as a directing group in C-H activation reactions, facilitating the synthesis of highly substituted aromatic compounds. researchgate.net

In inorganic chemistry, arylpyridines are widely employed as ligands for the synthesis of metal complexes. nih.gov The nitrogen atom of the pyridine ring provides a strong coordination site for a variety of transition metals. The electronic and steric properties of the aryl group can be readily tuned, allowing for precise control over the photophysical and catalytic properties of the resulting metal complexes. mdpi.comresearchgate.net This tunability makes arylpyridine-based complexes valuable in fields such as catalysis, materials science, and photochemistry. mdpi.com

Research Context and Scope of 2-(m-Tolyl)pyridine (B66043) Studies

This compound, with its characteristic methyl group on the meta position of the phenyl ring, has emerged as a ligand and synthetic intermediate of particular interest. The placement of the methyl group provides a unique steric and electronic profile that influences the properties and reactivity of the molecule and its derivatives.

Research involving this compound primarily focuses on its application in the synthesis of novel metal complexes and functional materials. Scientists have explored its use in creating catalysts for various organic transformations and in developing materials with specific photophysical properties. nii.ac.jpnih.gov The study of this compound provides valuable insights into how subtle changes in ligand structure can have a profound impact on the performance of the final product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTCQDNRTSGBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963106
Record name 2-(3-Methylphenyl)pyridine
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4373-61-9
Record name 2-(3-Methylphenyl)pyridine
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Record name 4373-61-9
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Chemical Properties of 2 M Tolyl Pyridine

The fundamental chemical properties of 2-(m-Tolyl)pyridine (B66043) are summarized in the table below.

PropertyValue
Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
CAS Number 4373-61-9
Appearance Liquid
IUPAC Name 2-(3-methylphenyl)pyridine

Coordination Chemistry and Ligand Design Principles

Ligand Properties of 2-(m-Tolyl)pyridine (B66043)

The properties of this compound as a ligand are primarily defined by its pyridine (B92270) ring and the attached m-tolyl substituent. These two components collectively influence its coordination behavior.

The m-tolyl group, a methyl-substituted phenyl ring attached to the pyridine moiety, significantly impacts the ligand's electronic and steric properties. The methyl group is generally considered an electron-donating group, which can increase the electron density on the pyridine ring, potentially enhancing its donor strength. However, the position of the methyl group (meta) means its electronic influence is less direct compared to ortho or para substituents.

From a steric perspective, the tolyl group introduces bulkiness around the coordination site. This steric hindrance can influence the geometry of the resulting metal complexes, affecting the arrangement of other ligands around the metal center. acs.orgmdpi.com The presence of substituents can alter the distribution of electrons within a molecule, leading to changes in its electronic properties through inductive and resonance effects. frontiersin.org The steric bulk of substituents can favor a high-spin state in metal complexes by accommodating the larger metal-ligand bond lengths associated with that state. mdpi.com The combination of electronic and steric effects from substituents on ligands like this compound is a key factor in the design and properties of functional metal complexes. researchgate.net

N-Donor Character of the Pyridine Moiety

Complexation with Transition Metals

This compound has been successfully employed as a ligand in the synthesis of various transition metal complexes, demonstrating its versatility in coordination chemistry.

This compound and its derivatives can form stable complexes with palladium(II). These complexes often feature the ligand coordinating to the palladium center through the pyridine nitrogen. The synthesis of palladium(II) complexes with pyridine-type ligands is a well-explored area, often resulting in square planar geometries around the palladium ion. nih.govbiointerfaceresearch.com For instance, palladium(II) complexes with 1-(2-pyridyl)-3-(2-o-tolyl)imidazo[1,5-a]pyridine have been synthesized and characterized, where the ligand acts as a bidentate N,N-donor. rsc.org The reaction of [PdCl2(CH3CN)2] with N-heterocyclic carbene precursors can yield mixed-ligand palladium(II) complexes. researchgate.net Additionally, phosphide- and azide-bridged multinuclear palladium(II) complexes bearing phosphine (B1218219) and pyridine ligands have been reported. acs.org

Examples of Palladium(II) Complexes with Pyridine-type Ligands
ComplexAncillary LigandsKey FeaturesReference
[Pd(en)Cl(pyridine)]NO3ethylenediamine, chlorideSquare planar geometry. nih.gov
[Pd(L2)(CH3)Cl]1-(2-pyridyl)-3-(2-o-tolyl)imidazo[1,5-a]pyridine, methyl, chlorideN,N-bidentate coordination of the primary ligand. rsc.org
trans-[PdCl2(CH3CN)(IMes)]acetonitrile, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, chlorideMixed monocarbene-acetonitrile complex. researchgate.net

The coordination of this compound and related ligands to ruthenium(II) has led to the development of a variety of complexes with interesting photophysical and electrochemical properties. These complexes often involve the ligand in a cyclometalating fashion or as a simple N-donor. For example, kinetic studies have been performed on the substitution reactions of cis-diaqua-bis[2-(m-tolylazo)pyridine]ruthenium(II) with other ligands. researcher.lifeoup.com In these studies, a dissociative mechanism was proposed for the substitution of aqua ligands. researcher.lifeoup.com Ruthenium(II) complexes with other tolyl-pyridine derivatives, such as 2-(p-tolyl)pyridine (B1347097), have been shown to act as efficient mediators in peroxidase catalysis. nih.gov Additionally, a family of Ru(II) complexes with a tridentate pyridine Schiff-base ligand and various bidentate co-ligands, including 2-(tolylazo)pyridine, have been synthesized and characterized. rsc.org

Kinetic Data for Substitution on a Ruthenium(II) Complex
Reactant ComplexEntering LigandProposed MechanismReference
cis-[Ru(tap)2(H2O)2]2+ (tap = 2-(m-tolylazo)pyridine)pyridine-2-aldoximeDissociative researcher.life
cis-[Ru(tap)2(H2O)2]2+ (tap = 2-(m-tolylazo)pyridine)1,10-phenanthroline (B135089)Dissociative oup.com

This compound has been utilized in the formation of cyclometalated gold(III) complexes. In these complexes, the ligand typically binds to the gold center through both the pyridine nitrogen and a carbon atom from the tolyl ring, forming a stable five-membered chelate ring. A number of cyclometalated gold(III) complexes with the general formula [Au(C^N)Cl(SR)] or [Au(C^N)(SR)2], where C^N is a bidentate ligand like 2-(p-tolyl)pyridinate, have been synthesized and characterized. nih.gov The synthesis of such complexes can be achieved through methods like microwave-assisted reactions. researchgate.netresearchgate.netacs.org Chiral gold(III) complexes have also been prepared using 2-(p-tolyl)pyridine as a ligand, and their interactions with biological molecules have been studied. nih.gov

Examples of Gold(III) Complexes with Tolyl-Pyridine Ligands
Complex TypeAncillary LigandsKey FeaturesReference
[Au(tpy)Cl(2-TU)] (tpy = 2-(p-tolyl)pyridinate)chloride, 2-thiouracilExhibits selective cytotoxicity against cancer cells. nih.gov
AuMe2(tpy) (tpy = 2-(p-tolyl)pyridine)methylSynthesized from Au(OCOCF3)2(tpy) and a lithium reagent. researchgate.netacs.org
[2-p-(tolyl)pyridine-Au(iii)Cl(iPr-DuPhos)]chloride, 1,2-bis[(2R,5R)-2,5-diisopropylphospholano]benzeneChiral complex with potential anticancer activity. nih.gov

Tungsten Complexes

The interaction of 2-substituted pyridines with tungsten carbonyls and other tungsten precursors provides insight into the potential coordination chemistry of this compound with tungsten. While direct studies on this compound tungsten complexes are not extensively documented in the reviewed literature, the behavior of analogous 2-arylpyridine ligands serves as a valuable reference.

Research on the reactions of η³-α-silabenzyl tungsten complexes with various 2-substituted pyridines, such as 2-hydroxypyridine (B17775), demonstrates that the substituent on the pyridine ring plays a crucial role in the resulting metallacycle's structure. acs.org For instance, the reaction with 2-hydroxypyridine leads to the formation of a five-membered M–Si–O–C–N ring. acs.org This suggests that a similar reaction with a tolyl-substituted pyridine could lead to predictable cyclometalation products.

Furthermore, studies on tungsten acetylene (B1199291) complexes stabilized by substituted pyridine-2-thiolate (B1254107) ligands highlight the importance of both steric and electronic factors. acs.orgnih.gov The introduction of substituents on the pyridine ring, such as methyl groups, influences the intramolecular reactions of the coordinated acetylene. acs.org This indicates that the m-tolyl group in this compound would similarly modulate the reactivity of a tungsten center. For example, tungsten tricarbonyl complexes of the type [W(CO)₃(SN)₂], where SN is a bidentate pyridine-2-thiolate ligand, have been synthesized and characterized, providing a template for potential complexes with tolyl-substituted pyridines. nih.gov

The synthesis of pyridine complexes of tungsten(III) and tungsten(IV) from WCl₄ and WCl₄(CH₃CN)₂ initially forms WCl₄py₂, which can then be converted to WCl₃py₂ under more vigorous conditions. rsc.org This fundamental reactivity provides a basis for the expected synthesis of analogous complexes with this compound.

Complex TypeLigand TypeKey FindingsReference
η³-α-Silabenzyl Tungsten2-HydroxypyridineFormation of a five-membered metallacycle. acs.org
Tungsten AcetylenePyridine-2-thiolateSubstituents on the pyridine ring influence intramolecular reactivity. acs.orgnih.gov
Tungsten HalidePyridineFormation of WCl₄py₂ and WCl₃py₂ complexes. rsc.org

Iron(II) Complexes in Supramolecular Architectures

Iron(II) complexes are of significant interest in the field of supramolecular chemistry due to their ability to form a variety of architectures, such as helicates, grids, and cages, often exhibiting spin crossover (SCO) properties. mdpi.comnih.govrsc.org The ligand's structure is a key determinant in the self-assembly process and the resulting properties of the supramolecular ensemble. mdpi.comnih.gov

While specific examples of iron(II) supramolecular structures formed with this compound are not prevalent in the literature surveyed, the principles can be extrapolated from studies using closely related ligands. For instance, research on iron(II) SCO complexes with ligands like 4-(p-tolyl)-1,2,4-triazole has demonstrated that the tolyl substituent can have a dramatic impact on the resulting structure and magnetic properties. nih.gov The self-assembly of iron(II) ions with bis(terdentate) Schiff base ligands can lead to the formation of [2 × 2] grid-type complexes, with the spin state of the iron centers being sensitive to the ligand environment and counter-anions. mdpi.comnih.gov

The SCO phenomenon, a transition between a low-spin (LS) and a high-spin (HS) state, is highly sensitive to the ligand field strength and the steric environment around the metal ion. mdpi.commdpi.comnih.gov Ligands such as 2,6-bis(1H-imidazol-2-yl)pyridine and its derivatives are known to form iron(II) complexes that exhibit high-temperature SCO. mdpi.commdpi.comnih.gov The introduction of a tolyl group, as in this compound, would be expected to influence the ligand field and the packing of the complexes in the solid state, thereby tuning the SCO properties. The steric bulk of the m-tolyl group could influence the distortion of the coordination sphere, which is a critical factor in determining the spin state of the iron(II) center. rsc.org

Supramolecular ArchitectureLigand ClassKey PropertyReference
Grid-type ComplexesBis(terdentate) Schiff basesSpin Crossover (SCO) mdpi.comnih.gov
Helicates, Cages, CubesVarious N-donor ligandsSelf-assembly, SCO rsc.org
Mononuclear Complexes2,6-bis(1H-imidazol-2-yl)pyridineHigh-temperature SCO mdpi.commdpi.comnih.gov

Monodentate and Bidentate Coordination Modes

Ligands are classified by their denticity, which refers to the number of donor atoms that can bind to a central metal ion. libretexts.orgvaia.comlibretexts.org A monodentate ligand binds through a single donor atom, while a bidentate ligand binds through two. libretexts.orgvaia.comlibretexts.org Pyridine itself is a classic example of a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. vaia.comstackexchange.com

This compound, as a derivative of 2-arylpyridine, has the potential to act as either a monodentate or a bidentate ligand. In its monodentate coordination mode, it would bind to a metal center solely through the nitrogen atom of the pyridine ring. This type of coordination is common for simple pyridine derivatives. vaia.comstackexchange.com

However, the presence of the aryl (m-tolyl) group at the 2-position allows for the possibility of cyclometalation, leading to a bidentate coordination mode. In this scenario, the ligand coordinates to the metal center through both the pyridine nitrogen and a carbon atom of the tolyl ring, typically at the ortho position relative to the C-C bond connecting the two rings, forming a stable five-membered chelate ring. This N,C-bidentate coordination is a well-established mode for 2-phenylpyridine (B120327) and its derivatives in complexes with various transition metals. Research on palladium complexes with 2-arylpyridine derivatives, including those with tolyl substituents, has shown the prevalence of this chelate formation. researchgate.net The choice between a monodentate and a bidentate coordination mode is influenced by factors such as the nature of the metal, the other ligands present, and the reaction conditions.

Coordination ModeDescriptionKey Feature
MonodentateBinds through the pyridine nitrogen atom only.Single point of attachment.
Bidentate (N,C-chelation)Binds through the pyridine nitrogen and a carbon atom of the tolyl ring.Formation of a stable 5-membered metallacycle.

Rational Ligand Design for Enhanced Reactivity and Selectivity

The rational design of ligands is a cornerstone of modern coordination chemistry and catalysis. By systematically modifying the steric and electronic properties of a ligand, it is possible to fine-tune the behavior of the resulting metal complex, enhancing its reactivity and selectivity for a specific application.

The properties of a metal complex are profoundly influenced by the steric and electronic characteristics of its ligands. mdpi.com The m-tolyl group in this compound imparts specific features that can be harnessed in ligand design.

Steric Effects: The methyl group in the meta position of the tolyl ring introduces moderate steric bulk. While not as sterically demanding as an ortho-substituent, this group can still influence the coordination geometry and the accessibility of the metal center. mdpi.com This steric hindrance can affect the rate and selectivity of catalytic reactions by controlling the approach of substrates. In some cases, steric crowding can favor a particular spin state in a complex. mdpi.com For example, increased steric bulk around the metal center can stabilize the high-spin state, which has longer metal-ligand bonds. mdpi.com

Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This increases the electron density on the pyridine nitrogen, making it a stronger Lewis base and potentially leading to a stronger metal-ligand bond. The electronic nature of the ligand can influence the redox properties of the metal center and the energy of its frontier molecular orbitals. mdpi.com In ruthenium complexes with 2-arylbenzimidazoles, for example, the introduction of donor substituents on the aryl ring leads to a red shift in the absorption and emission spectra. mdpi.com Similarly, the electron-donating nature of the m-tolyl group in this compound would be expected to modulate the photophysical and electrochemical properties of its metal complexes.

EffectInfluence of m-Tolyl GroupConsequence for Metal Complex
StericModerate bulk from the meta-methyl group.Influences coordination geometry, substrate access, and potentially spin state.
ElectronicElectron-donating inductive effect.Increases Lewis basicity of pyridine N, modulates redox and photophysical properties.

Bifunctional ligands, which possess two distinct coordinating or reactive sites, are at the forefront of ligand design for cooperative catalysis. acs.org A prime example is the development of tautomeric ligands that can switch between different coordination modes to facilitate different steps of a catalytic cycle.

A notable example is the design of a bidentate pyridine-pyridone ligand that can tautomerize to a pyridine-hydroxypyridine form. nih.gov This bifunctionality enables a single ligand to participate in both C-H activation and subsequent oxidation steps in a palladium-catalyzed reaction. nih.gov The pyridone moiety can act as an internal base to facilitate concerted metalation-deprotonation for C-H bond cleavage, while the hydroxypyridine form can engage in the activation of molecular oxygen. nih.gov

While the direct incorporation of a this compound unit into such a pyridine-pyridone scaffold has not been explicitly reported in the reviewed literature, the principles of its design are highly relevant. One could envision a scenario where a this compound moiety is part of a larger, bifunctional ligand system. The steric and electronic properties of the m-tolyl group could be used to fine-tune the reactivity of the catalytic system. For instance, the electron-donating nature of the tolyl group could enhance the basicity of the pyridone, potentially accelerating the C-H activation step. The design of such sophisticated ligands opens up new avenues for developing highly efficient and selective catalytic processes.

Catalytic Applications of 2 M Tolyl Pyridine Based Systems

Catalysis in C-C Bond Forming Reactions

The utility of 2-(m-Tolyl)pyridine (B66043) is notable in the formation of carbon-carbon bonds, a fundamental process in organic synthesis.

Cross-Coupling Reactions

In the realm of cross-coupling reactions, this compound has been utilized as a substrate in ruthenium-catalyzed arylations. For instance, the reaction of this compound with bromobenzene, catalyzed by a ruthenium complex, [RuCl2(η6-C6H6)]2, with triphenylphosphine (B44618) as a ligand, yields 2-(4-methyl-[1,1′-biphenyl]-2-yl)pyridine with high efficiency. mdpi.com This transformation, conducted in N-methylpyrrolidinone (NMP) at 120 °C, demonstrates the successful formation of a new C-C bond at the ortho-position of the tolyl group. mdpi.com

Table 1: Ruthenium-Catalyzed Arylation of this compound

Reactant 1 Reactant 2 Catalyst Ligand Solvent Temperature (°C) Yield (%) Product
This compound Bromobenzene [RuCl2(η6-C6H6)]2 PPh3 NMP 120 95 2-(4-methyl-[1,1′-biphenyl]-2-yl)pyridine

Data from a study on palladium-catalyzed cross-coupling reactions. mdpi.com

Ketone-Directed Ortho-Arylation

While 2-(o-tolyl)pyridine (B1293752) is more commonly cited as a ligand in this context, the principle of using pyridyl-based ligands to direct C-H activation is relevant. researchgate.netresearchgate.nettuwien.at Research has shown that bidentate NC-type ligands are effective in ruthenium-catalyzed, ketone-directed ortho-arylation reactions. researchgate.netresearchgate.nettuwien.at These reactions typically involve the use of arylboronic acid esters as the aryl source. researchgate.netresearchgate.net The directing-group-assisted, transition-metal-catalyzed, site-selective C-H activation has become a prevalent strategy for synthesizing natural products and pharmaceuticals. researchgate.net

C-H Functionalization Catalysis

The activation and functionalization of otherwise inert C-H bonds is a significant area of modern catalysis, where this compound-based systems have shown promise.

Silylation Reactions

Iridium-catalyzed C-H silylation of 2-arylpyridine derivatives has been investigated, demonstrating high yields for monosilylated products. nii.ac.jp In the case of this compound, the reaction with triethylsilane afforded the corresponding monosilylated product in high yield, with no disilylated product being formed due to steric hindrance at the other ortho-position. nii.ac.jp This reaction highlights the selective nature of the iridium catalyst in the presence of a phosphine-borane ligand. nii.ac.jp The proposed mechanism involves the coordination of the nitrogen in the 2-arylpyridine to the Lewis acidic boron in the ligand, guiding the iridium catalyst to an ortho-C–H bond for cleavage. nii.ac.jp

Table 2: Iridium-Catalyzed C-H Silylation of this compound

Substrate Silylating Agent Catalyst System Product Yield (%)
This compound Triethylsilane Iridium complex with phosphine-borane ligand Monosilylated this compound High

Data from a study on C-H silylation of 2-arylpyridine derivatives. nii.ac.jp

It has been noted that in contrast to iridium catalysts, ruthenium catalysts can lead to the silylation of both C(sp2)–H and C(sp3)–H bonds in 2-(o-tolyl)pyridine, indicating that the choice of metal catalyst significantly influences the reaction's outcome. sciengine.com

Hydroxylation Reactions

Palladium-catalyzed hydroxylation of aryl C-H bonds for the synthesis of phenols has been explored, with the pyridyl group acting as a directing group. rsc.org In these reactions, oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide are used. rsc.org Studies have shown that meta-substituted substrates undergo hydroxylation at the less sterically hindered position with high regioselectivity. rsc.org While specific examples focusing solely on this compound are not detailed in the provided search results, the general principle applies to pyridyl-directed C-H hydroxylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals for the aromatic protons and the methyl group. In one study, the ¹H NMR spectrum (400 MHz, CDCl₃) showed a singlet for the methyl group protons at δ 2.44 ppm. The aromatic protons appeared as a series of multiplets in the range of δ 7.11–7.82 ppm. Specifically, the proton at the 6-position of the pyridine (B92270) ring appeared as a doublet at δ 8.69 ppm. rsc.org Another analysis reported the methyl group signal at δ 2.47 (s, 3H) and complex multiplets for the aromatic protons between δ 7.25 and 8.15 ppm. doi.org

Detailed assignments from a 400 MHz spectrum in CDCl₃ are as follows: a singlet at δ 8.69 (1H), a singlet at δ 7.84 (1H), a multiplet from δ 7.79–7.69 (3H), a triplet at δ 7.37 (1H, J = 7.6 Hz), and a multiplet at δ 7.28–7.24 (1H). rsc.org The methyl protons were observed at δ 2.42 (s, 3H). rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Pyridine H-6 8.69 d 4.6 rsc.org
Tolyl-H 7.84 s - rsc.org
Aromatic-H 7.79-7.69 m - rsc.org
Pyridine-H 7.79-7.69 m - rsc.org
Tolyl-H 7.37 t 7.6 rsc.org
Aromatic-H 7.28-7.24 m - rsc.org
CH₃ 2.42 s - rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum (125 MHz, CDCl₃) displays distinct signals for each carbon atom. doi.org The signal for the methyl carbon typically appears around δ 21.5 ppm. doi.org The aromatic carbons resonate in the downfield region, generally between δ 118 and 158 ppm. doi.org

Key signals in the ¹³C NMR spectrum have been assigned as follows: δ 158.1, 156.9, 138.4, 137.6, 129.9, 128.7, 128.0, 124.4, 121.9, and 118.3 ppm. doi.org These shifts correspond to the various carbon atoms in the pyridine and tolyl rings.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Chemical Shift (δ, ppm) Reference
C (Aromatic) 158.1 doi.org
C (Aromatic) 156.9 doi.org
C (Aromatic) 138.4 doi.org
C (Aromatic) 137.6 doi.org
C (Aromatic) 129.9 doi.org
C (Aromatic) 128.7 doi.org
C (Aromatic) 128.0 doi.org
C (Aromatic) 124.4 doi.org
C (Aromatic) 121.9 doi.org
C (Aromatic) 118.3 doi.org
CH₃ 21.5 doi.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity within the pyridine and tolyl ring systems.

HSQC correlates directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C NMR data. news-medical.net

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connection between the pyridine and tolyl rings. scribd.com

While specific 2D-NMR data for this compound is not detailed in the provided search results, the application of these general techniques is a standard and essential part of the structural confirmation for such compounds. scribd.compsu.ac.thslideshare.net

13C NMR Analysis

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biomedpharmajournal.org This technique is suitable for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture by the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured. While a specific GC-MS analysis for this compound is not detailed in the provided results, related compounds like 2-(o-tolyl)pyridine and 2-(p-tolyl)pyridine (B1347097) have been analyzed by this method. nih.govnih.gov For instance, the GC-MS of a related compound, 3-methyl-N-(1-(m-tolyl)propyl)pyridin-2-amine, showed a molecular ion peak (M+H) at m/z 241. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and non-volatile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be analyzed by the mass spectrometer.

High-resolution mass spectrometry (HRMS) with ESI is often used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. For example, the HRMS-ESI data for the related compound 2-phenyl-6-(m-tolyl)pyridine showed a calculated mass for [M+H]⁺ of 246.1277 and a found mass of 246.1280, confirming its molecular formula. Another related compound, 2-(p-tolyl)-6-(4-(trifluoromethyl)phenyl)pyridine, had a calculated HRMS (ESI) for [M+H]⁺ of 314.1151 and a found value of 314.1156. doi.org Predicted ESI-MS data for this compound suggests an [M+H]⁺ adduct at m/z 170.09642. uni.lu

GC-MS

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, the IR spectrum provides characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

In a study detailing the synthesis of various phenylpyridines, the IR spectrum of this compound was recorded in chloroform (B151607) (CHCl₃). rsc.org The spectrum exhibits a series of distinct peaks that confirm its molecular structure. Key vibrational frequencies include those associated with C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching within the pyridine and tolyl rings, and various bending vibrations.

Specific bands are observed at 3050 and 3007 cm⁻¹ for aromatic C-H stretching, and at 2923 and 2851 cm⁻¹ for the C-H stretching of the methyl group. rsc.org The characteristic absorptions for the aromatic ring systems (both pyridine and tolyl) appear as strong bands at 1586 and 1560 cm⁻¹. rsc.org Further fingerprinting vibrations are noted at 1464, 1433, 1289, 1100, and 1030 cm⁻¹. rsc.org These values are consistent with the expected vibrational modes for a disubstituted aromatic system of this nature. In related compounds, such as quinoline-triazoles containing an m-tolyl group, similar IR bands are observed for the aromatic and methyl C-H vibrations, as well as the aromatic ring stretching modes. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Source
Aromatic C-H Stretch 3050, 3007 rsc.org
Methyl C-H Stretch 2923, 2851 rsc.org
Aromatic Ring C=C/C=N Stretch 1586, 1560 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum typically shows broad absorption bands corresponding to π → π* and n → π* transitions.

For pyridine and its derivatives, absorption maxima are commonly observed in the UV region. Pyridine itself displays absorption maxima at approximately 202 nm and 254 nm. researchgate.net The introduction of a tolyl substituent at the 2-position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated π-system. Studies on related furo[2,3-b]pyridine (B1315467) derivatives show characteristic absorption bands in the 250 to 390 nm range, which are attributed to π → π* and n → π* transitions within the heterocyclic system. researchgate.net

While specific UV-Vis absorption maxima for this compound are not detailed in the available literature, related compounds have been characterized by this method. psu.ac.th For instance, UV-Vis spectroscopy has been used to confirm the formation of electron-donor-acceptor (EDA) complexes in systems involving substituted imidazo[1,2-a]pyridines, where a bathochromic shift indicates complex formation. The electronic absorption spectra of metal complexes containing tolyl-pyridine type ligands are also well-documented, showing bands related to both ligand-centered transitions and metal-to-ligand charge transfer (MLCT).

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

In another complex molecule, 2-(((3,4-Dimethoxypyridin-2-yl)methyl)thio)-5-(m-tolyl)-1,3,4-oxadiazole, single-crystal XRD analysis confirmed the molecular structure and provided detailed geometric parameters. nih.gov

The this compound scaffold can act as a ligand, coordinating to metal centers primarily through its pyridine nitrogen atom. X-ray diffraction studies of metal complexes containing similar tolyl-substituted heterocyclic ligands reveal key details about their coordination chemistry.

Although a crystal structure of a metal complex with this compound as the primary ligand is not described in the provided search results, data from complexes with analogous ligands are informative. For example, in heterospin complexes formed with 1-(m-tolyl)-1H-1,2,3-triazole-4-nitronyl nitroxide (TlTrzNIT) and metal β-diketonates, the ligand acts in a bidentate fashion. researchgate.net In the trinuclear complex [Mn₃(TlTrzNIT)₂(hfac)₆], the TlTrzNIT ligand bridges two metal centers, coordinating through a triazole nitrogen atom and a nitroxide oxygen atom. researchgate.net

In complexes with related tolyl-pyridine ligands, such as those involving N,N'-di-p-tolylformamidinate, the tolyl groups are peripheral to the coordination sphere but influence the crystal packing and solubility of the complex. jst.go.jp The crystal structure of cis-[Rh₂II(4-Me-pf)₂(O₂CCMe₃)₂(py)₂], where 4-Me-pf⁻ is the N,N'-di-p-tolylformamidinate anion, shows the rhodium atoms bridged by the formamidinate and pivalate (B1233124) ligands, with pyridine molecules in the axial positions. jst.go.jp Similarly, the structure of [(AuPTo₃)₂{μ-(C⋮C)₂Py}], where To = p-tolyl, demonstrates the role of tolyl-phosphine ligands in stabilizing organometallic structures. acs.org

The structural parameters of these complexes, including metal-ligand bond lengths and coordination geometries, are crucial for understanding their reactivity and physical properties.

Table 2: Representative Crystallographic Data for a Metal Complex Containing a Tolyl-Substituted Heterocyclic Ligand

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Z Ref.

Detailed Research Findings

Classical and Conventional Synthetic Routes

Condensation Reactions

Condensation reactions represent a foundational approach to the synthesis of pyridyl scaffolds. The Kröhnke pyridine (B92270) synthesis, a variation of which can be employed, typically involves the reaction of a 1,5-dicarbonyl compound, or a suitable precursor, with an ammonia (B1221849) source to form the pyridine ring. mdpi.com Specifically for 2-arylpyridines, the Claisen-Schmidt condensation can be used to form an enone (a chalcone) from 2-acetylpyridine (B122185) and an aromatic aldehyde, which then undergoes cyclization. mdpi.com

Another relevant classical method is the Hantzsch pyridine synthesis, which traditionally yields 1,4-dihydropyridines from an aldehyde, a β-ketoester, and ammonia. mdpi.com While not a direct route to 2-arylpyridines, modifications and subsequent aromatization can lead to the desired pyridine core.

More direct condensation approaches have also been explored. For instance, the reaction of acetophenone (B1666503) with 1,3-diaminopropane (B46017) in the presence of palladium acetate (B1210297) and p-toluenesulfonic acid (PTSA) can yield 2-phenylpyridine (B120327). ijpsonline.com This method provides a framework that could be adapted for the synthesis of this compound by using 3'-methylacetophenone (B52093) as the starting ketone.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like 2-arylpyridines in a single synthetic operation. kemdikbud.go.id These reactions combine three or more starting materials in a one-pot fashion, often leading to high yields and structural diversity.

One notable MCR for the synthesis of polysubstituted pyridines involves the reaction of aldehydes and malononitrile (B47326) in the presence of an alcohol and alkoxide. core.ac.uk This method has been successfully applied to produce 2-amino-3,5-dicyano-6-alkoxy-4-arylpyridines, where the aryl group is derived from the starting aldehyde. core.ac.uk By employing m-tolualdehyde, this reaction could be a viable route to derivatives of this compound.

The Hantzsch reaction, while classical, can also be considered a multicomponent reaction. Recent studies have shown that under specific conditions, such as using p-sulfonic acid calix orgsyn.orgarene as a catalyst, the reaction can favor the formation of 2-arylpyridines directly, bypassing the typical 1,4-dihydropyridine (B1200194) intermediate. This is achieved through a 1,2-Michael-type addition followed by aromatization.

Furthermore, microwave-assisted MCRs have been developed for the rapid and efficient synthesis of cyanopyridine derivatives. nih.gov For example, the reaction of arylidenemalononitrile with propanedinitrile in the presence of a sodium alkoxide under microwave irradiation yields 2-amino-6-alkoxy-4-arylpyridine-3,5-dicarbonitriles. nih.gov

Metal-Catalyzed Coupling and Functionalization

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the synthesis of biaryl compounds, including this compound. These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Approaches

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. organic-chemistry.orgrasayanjournal.co.in This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the reaction of 2-halopyridine with m-tolylboronic acid or, conversely, the reaction of a 2-pyridylboronic acid derivative with a m-tolyl halide. organic-chemistry.orgrsc.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org The use of N-heterocyclic carbene (NHC) palladium catalysts has been shown to be particularly effective for the Suzuki-Miyaura coupling of challenging substrates like 2-pyridyl ammonium (B1175870) salts. organic-chemistry.org

The Sonogashira coupling is another key palladium-catalyzed reaction that forms carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While not a direct route to this compound, it is a crucial method for synthesizing 2-alkynylpyridines, which can be precursors to more complex derivatives. beilstein-journals.orgscirp.org The typical Sonogashira reaction employs a palladium catalyst and a copper co-catalyst. wikipedia.org For instance, 2-chloro-4-aryl substituted quinolines can undergo Sonogashira coupling with terminal alkynes. beilstein-journals.org A two-step process involving a Sonogashira coupling followed by a Suzuki coupling has been developed for the synthesis of 2-alkynyl-4-arylquinolines. beilstein-journals.org

Representative Conditions for Suzuki-Miyaura Coupling to Synthesize Arylpyridines
Reactant 1Reactant 2CatalystBaseSolventYield (%)Reference
2-Bromopyridine N-oxide4-Methylphenylboronic acidPd(OAc)₂(i-Pr)₂NHWater>92
4-Bromobenzonitrile3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine(PPh₂Me)₂NiCl₂-2-MeTHF82 rsc.org
2-Pyridyl ammonium saltsArylboronic acids[Pd(IPr)(3-CF₃-An)Cl₂]--Good to Excellent organic-chemistry.org

Direct arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov The direct arylation of pyridine N-oxides is a particularly effective method for the selective synthesis of 2-arylpyridines. orgsyn.orgnih.govbeilstein-journals.org In this approach, a C-H bond on the pyridine N-oxide is directly coupled with an aryl halide.

This reaction is typically catalyzed by a palladium complex, such as palladium acetate (Pd(OAc)₂), often in the presence of a phosphine (B1218219) ligand like P(tBu)₃·HBF₄ and a base such as potassium carbonate (K₂CO₃). orgsyn.org The reaction of pyridine N-oxide with an aryl bromide, such as m-bromotoluene, would lead to the formation of this compound N-oxide. orgsyn.org The N-oxide can then be easily reduced to the corresponding this compound. google.com This method shows excellent regioselectivity for the 2-position of the pyridine ring. google.com

Mechanistic studies suggest a complex catalytic cycle, with evidence pointing towards the involvement of a cyclometalated palladium complex as a key intermediate. nih.gov The reaction conditions can be tuned to favor either arylation or benzylation when using toluene (B28343) as the coupling partner by changing the oxidant. beilstein-journals.org

Conditions for Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides
Pyridine DerivativeArylating AgentCatalyst SystemBaseSolventProductYield (%)Reference
Pyridine N-oxide4-BromotoluenePd(OAc)₂, P(tBu)₃·HBF₄K₂CO₃Toluene2-(4'-Methylphenyl)pyridine N-oxideHigh orgsyn.org
Pyridine N-oxideToluenePd(OAc)₂--2-Arylpyridine N-oxide- beilstein-journals.org
Pyridine N-oxideAryl HalidesPd(OAc)₂, P(tBu)₃-Toluene2-Arylpyridine N-oxide52 (stoichiometric) nih.gov
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Rhodium-Catalyzed Methodologies

Rhodium catalysts have proven effective for the synthesis of substituted pyridines through chelation-assisted C-H activation. One notable method involves the reaction of α,β-unsaturated ketoximes with alkynes. organic-chemistry.org This process, catalyzed by Wilkinson's catalyst (RhCl(PPh₃)₃), proceeds via C-H bond activation, alkyne insertion, 6π-electrocyclization, and subsequent dehydration to yield highly substituted pyridine derivatives. organic-chemistry.org The reaction tolerates a variety of substrates, including those with electron-rich and sterically hindered alkynes. organic-chemistry.org

Another rhodium-catalyzed approach utilizes triorganoindium reagents for the C-H activation and cross-coupling of 2-arylpyridines. researchgate.net This method demonstrates the versatility of rhodium catalysts in facilitating C-C bond formation. researchgate.net Furthermore, electrochemical-enabled rhodium-catalyzed [4+2] annulations of arenes with alkynes have been developed, offering a modern approach to pyridine synthesis. In these reactions, a rhodium complex, such as [Cp*RhCl₂]₂, catalyzes the annulation of 2-arylpyridines with various alkynes under electrochemical conditions.

The use of N-aryl-2-aminopyridines as substrates in rhodium-catalyzed reactions has also been explored. For instance, the annulation of N-aryl-2-aminopyridines with internal alkynes can be catalyzed by rhodium complexes to form N-(2-pyridyl)indole frameworks. nih.gov Additionally, rhodium catalysts can mediate the annulation of N-aryl-2-aminopyridines with sulfoxonium ylides to produce indole (B1671886) derivatives. nih.gov

Table 1: Examples of Rhodium-Catalyzed Reactions for Pyridine Synthesis

CatalystSubstratesProduct TypeReference
RhCl(PPh₃)₃α,β-Unsaturated ketoximes, AlkynesSubstituted Pyridines organic-chemistry.org
Rhodium Catalyst2-Arylpyridines, Triorganoindium ReagentsArylated 2-Arylpyridines researchgate.net
[Cp*RhCl₂]₂2-Arylpyridines, AlkynesFused Pyridine Systems
Rhodium CatalystN-aryl-2-aminopyridines, Internal alkynesN-(2-pyridyl)indoles nih.gov

Ruthenium-Catalyzed Transformations

Ruthenium catalysts are widely employed in direct arylation reactions for the synthesis of biaryl compounds. mdpi.com Specifically, ruthenium(II)-NHC (N-heterocyclic carbene) complexes have been shown to be effective for the direct arylation of 2-phenylpyridine with (hetero)aryl chlorides in water, a green solvent. mdpi.com These reactions often utilize a carboxylate additive to facilitate the C-H bond deprotonation step. mdpi.com

A significant advancement in this area is the use of 2-(o-tolyl)pyridine as a ligand to enhance the efficiency of ketone-directed ortho-arylation catalyzed by ruthenium. researchgate.net This finding highlights the potential for optimizing C-H functionalization reactions through ligand design. researchgate.net Ruthenium catalysts have also been used for the oxidative annulation of N-phenyl triazines with alkynes to produce N-(2-triazine) indoles, where the triazine ring acts as a directing group. nih.gov The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate. nih.gov Furthermore, ruthenium-catalyzed synthesis of 2-pyrazolines has been achieved through the acceptorless dehydrogenative coupling of allylic alcohols with hydrazines. acs.org

Table 2: Ruthenium-Catalyzed Reactions for the Synthesis of 2-Arylpyridine Derivatives and Related Heterocycles

Catalyst SystemSubstratesProduct TypeKey FeatureReference
[RuCl₂(η⁶,η¹-arene-CH₂-NHC)]2-Phenylpyridine, (Hetero)aryl chloridesMonoarylated 2-phenylpyridineReaction in water mdpi.com
[RuCl₂(p-cymene)]₂ / 2-(o-tolyl)pyridineKetones, Arylboronic acid estersBiaryl compoundsLigand-enhanced efficiency researchgate.net
Ruthenium catalystN-phenyl triazines, AlkynesN-(2-triazine) indolesTriazine as directing group nih.gov
Ru₃(CO)₁₂/NHC-phosphine-phosphine ligandAllylic alcohols, Hydrazines2-PyrazolinesAcceptorless dehydrogenation acs.org

Iridium-Catalyzed Reactions

Iridium catalysts are particularly noted for their role in C-H borylation and silylation reactions, which are crucial for the functionalization of pyridines. nih.govnii.ac.jp An iridium-catalyzed ortho-C-H silylation of 2-arylpyridine derivatives with hydrosilanes has been developed using a phosphine-borane ligand. nii.ac.jp This reaction can produce both mono- and disilylated products in high yields. nii.ac.jp The nitrogen atom of the 2-arylpyridine is thought to coordinate to the Lewis acidic boron of the ligand, directing the iridium to the ortho-C-H bond. nii.ac.jp For instance, the reaction of this compound with triethylsilane yields the corresponding monosilylated product in high yield. nii.ac.jp

Iridium-catalyzed C-H borylation is another powerful tool for the synthesis of functionalized pyridines. nih.gov These borylated pyridines can then undergo Suzuki coupling reactions to introduce various aryl groups. nih.gov For example, a new iridium(III) complex based on (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine) has been synthesized and utilized in highly efficient orange phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.net

Table 3: Iridium-Catalyzed Functionalization of 2-Arylpyridines

Catalyst SystemSubstratesProduct TypeKey FeatureReference
[Ir(cod)(OMe)]₂ / Phosphine-borane ligand2-Arylpyridines, HydrosilanesSilylated 2-arylpyridinesHigh yields of mono- and disilylated products nii.ac.jp
[IrCl(cod)]₂ / 4,4'-di-tert-butyl-2,2'-bipyridinePyridines, PinacolboraneBorylated pyridinesDistal C-H functionalization nih.gov
Iridium(III) complexThis compound derivativePhosphorescent materialApplication in OLEDs researchgate.net

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions are used for the one-pot synthesis of 2-arylthiophenes, and similar principles can be applied to the synthesis of 2-arylpyridines. rasayanjournal.co.in A variety of air-stable nickel(II) precatalysts have been developed that can be readily reduced in situ to the active Ni(0) species, facilitating their use in a range of nickel-catalyzed transformations without the need for a glovebox. acs.org

Nickel-catalyzed reductive cross-coupling reactions between aryl iodides and difluoromethyl 2-pyridyl sulfone provide a route to biaryls. organic-chemistry.org Additionally, nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides allows for the synthesis of alkylated pyridines. organic-chemistry.org Photochemical methods involving nickel(II) tolyl chlorides have also been investigated, revealing distinct reactivity pathways for ortho- and para-tolyl isomers under irradiation. acs.org

Table 4: Nickel-Catalyzed Reactions for Biaryl Synthesis

Catalyst SystemSubstratesProduct TypeKey FeatureReference
Ni(cod)₂ / K₂CO₃Bromothiophene, Arylboronic acids2-ArylthiophenesOne-pot synthesis rasayanjournal.co.in
Air-stable Ni(II) precatalystsVariousCross-coupled productsConvenient handling acs.org
Nickel catalystAryl iodides, Difluoromethyl 2-pyridyl sulfoneBiarylsReductive cross-coupling organic-chemistry.org
Nickel catalystBromopyridines, Tertiary alkyl bromidesAlkylated pyridinesReductive coupling organic-chemistry.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a versatile and economical approach for the synthesis of 2-arylpyridines and related heterocycles. A copper-catalyzed reaction of acetophenones with 1,3-diaminopropane provides direct access to 2-arylpyridines. organic-chemistry.org Copper(I) iodide has been used to catalyze the oxidative C(sp²)-H functionalization of pyridines with vinyl azides to synthesize imidazo[1,2-a]pyridines under mild, aerobic conditions. sci-hub.se This method has been used to produce 2-(m-tolyl)imidazo[1,2-a]pyridine in good yield. sci-hub.se

Copper(II) acetate is another effective catalyst for the synthesis of iodoimidazo[1,2-a]pyridines from 2-aminopyridines and alkynes in the presence of molecular iodine. rsc.org Furthermore, copper-catalyzed cascade reactions of azadienes and terminal alkynes have been developed to synthesize 1,2-dihydrobenzofuro[3,2-b]pyridines, such as 4-phenyl-2-(m-tolyl)-1-tosyl-1,2-dihydrobenzofuro[3,2-b]pyridine. dicp.ac.cn

Table 5: Copper-Catalyzed Synthesis of Pyridine Derivatives

CatalystSubstratesProduct TypeReference
Copper catalystAcetophenones, 1,3-Diaminopropane2-Arylpyridines organic-chemistry.org
Copper(I) iodidePyridines, Vinyl azidesImidazo[1,2-a]pyridines sci-hub.se
Copper(II) acetate2-Aminopyridines, Alkynes, IodineIodoimidazo[1,2-a]pyridines rsc.org
Copper catalystAzadienes, Terminal alkynes1,2-Dihydrobenzofuro[3,2-b]pyridines dicp.ac.cn

C-H Activation Strategies

Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of complex molecules from simple precursors. The pyridine ring is an excellent directing group for these transformations, enabling regioselective functionalization at the ortho-position of an attached aryl group.

Pyridine-Directed C-H Functionalization

The nitrogen atom of the pyridine ring can coordinate to a transition metal catalyst, bringing the metal center in close proximity to the ortho-C-H bonds of the aryl substituent, thereby facilitating their activation. sci-hub.sersc.org Palladium catalysts are frequently used for these transformations, enabling the introduction of a wide range of functional groups, including oxygen, halogen, nitrogen, sulfur, and carbon. sci-hub.sersc.org

Pyridine-directed C-H functionalization can proceed through different mechanistic pathways, often involving a cyclometalated intermediate. sci-hub.se For example, palladium-catalyzed ortho-cyanation of 2-phenylpyridine can be achieved using K₃[Fe(CN)₆] as the cyanating agent. rsc.orgscholaris.ca Similarly, ortho-hydroxylation can be performed using tert-butyl hydroperoxide as the oxidant. rsc.org The development of these methods has significantly expanded the toolbox for the synthesis of functionalized 2-arylpyridines, including derivatives of this compound.

Directed ortho-Arylation

Directed ortho-arylation is a powerful strategy for the C-H functionalization of aromatic compounds with high regioselectivity. In the context of this compound derivatives, the pyridine ring can act as an effective directing group, facilitating the selective arylation at the ortho-position of the tolyl ring. This transformation is typically catalyzed by transition metals like palladium or ruthenium.

The general mechanism involves the initial coordination of the pyridine nitrogen to the metal center. This coordination brings the catalyst into close proximity to the C-H bonds of the tolyl group, enabling the selective activation and cleavage of the C-H bond at the less sterically hindered ortho position to form a cyclometalated intermediate. rsc.orgnih.gov This intermediate then undergoes transmetalation with an arylating agent, such as an arylboronic acid or an aryldiazonium salt, followed by reductive elimination to yield the ortho-arylated product and regenerate the active catalyst. rsc.orgnih.gov

Palladium-catalyzed reactions often employ Pd(OAc)₂ as the catalyst, frequently in the presence of an oxidant like 1,4-benzoquinone (B44022) (BQ) and additives such as silver or copper salts to facilitate the catalytic cycle. nih.gov The choice of arylating agent, catalyst, oxidant, and solvent plays a crucial role in the efficiency of the reaction. rsc.org For instance, studies on the ortho-arylation of N-aryl-2-aminopyridines have demonstrated that boronic acids are effective aryl donors under relatively mild conditions (e.g., 80 °C). nih.gov

While not involving the direct arylation of this compound itself, related research has shown that 2-(o-tolyl)pyridine can serve as a highly effective bidentate NC-type ligand in ruthenium-catalyzed, ketone-directed ortho-arylation reactions. researchgate.netresearchgate.nettuwien.at This highlights the integral role of the 2-arylpyridine scaffold in facilitating C-H activation processes.

Table 1: Key Features of Directed ortho-Arylation of 2-Arylpyridine Systems

Feature Description Relevant Compounds/Reagents Citations
Directing Group The pyridine nitrogen atom. This compound rsc.orgnih.gov
Catalyst Typically palladium or ruthenium complexes. Pd(OAc)₂, Ru₃(CO)₁₂ nih.govacs.org
Arylating Agent Source of the new aryl group. Arylboronic acids, Aryldiazonium salts rsc.orgnih.gov
Mechanism Steps Coordination, C-H activation, Transmetalation, Reductive elimination. N/A rsc.orgnih.gov

| Additives/Oxidants | Often required to regenerate the catalyst. | 1,4-Benzoquinone, Ag₂O, Cu(OAc)₂ | rsc.orgnih.gov |

Synthesis of Pyridine N-Oxide Intermediates for Derivativatization

Pyridine N-oxides are valuable synthetic intermediates because the N-oxide group significantly alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. researchgate.net The synthesis of this compound N-oxide can be readily achieved through the oxidation of the parent pyridine.

A common and effective method for this transformation is the use of peroxy acids. arkat-usa.org m-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the N-oxidation of pyridines. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low to ambient temperatures. google.com Another classic reagent is peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid. orgsyn.org

The general procedure involves dissolving this compound in a suitable solvent and adding the oxidizing agent portion-wise while controlling the reaction temperature. google.comorgsyn.org The N-oxide product can then be isolated after an appropriate workup procedure. google.com

The resulting this compound N-oxide serves as a versatile precursor for further derivatization. The N-oxide functionality activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack and the C3 and C5 positions towards electrophilic attack. researchgate.net It can also be used in palladium-catalyzed direct arylation reactions to introduce additional aryl groups at the C2 position. researchgate.net Furthermore, the N-oxide can be easily removed by deoxygenation using reagents like PCl₃ or through catalytic hydrogenation to revert to the corresponding pyridine derivative after the desired modifications have been made. researchgate.netorgsyn.org

Table 2: Common Methods for Synthesis of Pyridine N-Oxides

Oxidizing Agent Typical Solvent Key Features Citations
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane, Chloroform (B151607) High efficiency, mild conditions. arkat-usa.orggoogle.com
Peracetic Acid (H₂O₂/AcOH) Acetic Acid Readily available reagents, classic method. orgsyn.org
Bis(trimethylsilyl)peroxide (BTSP) N/A Alternative silicon-based oxidizing agent. arkat-usa.org

| Methyltrioxorhenium (MTO) / H₂O₂ | N/A | Catalytic system, efficient for substituted pyridines. | arkat-usa.org |

Preparation of Chiral Derivatives

The synthesis of chiral derivatives based on the this compound scaffold is of significant interest due to their potential applications in asymmetric catalysis and medicinal chemistry. nih.gov Several strategies have been developed to introduce chirality into these molecules.

One prominent approach involves the synthesis of chiral pyridyl alcohols. These can be prepared by the asymmetric reduction of a corresponding ketone or through the addition of an organometallic reagent to a pyridine aldehyde. For example, enantiomerically pure 2-(1-hydroxyalkyl)pyridines have been prepared from naturally occurring chiral starting materials like D-mannitol or L-lactic acid. researchgate.net These chiral alcohols can then serve as precursors for chiral ligands, such as pyridyl phosphinites and phosphites, which are valuable in palladium-catalyzed asymmetric allylic alkylations.

Another method is the catalytic asymmetric transformation of prochiral precursors. For instance, poorly reactive β-substituted alkenyl pyridines can undergo highly enantioselective 1,4-addition reactions with Grignard reagents, catalyzed by a copper-chiral diphosphine complex, to afford a variety of alkylated chiral pyridines. nih.gov

The use of chiral N-oxides as organocatalysts also represents a key strategy. Chiral 4-aryl-pyridine-N-oxides, where the chirality is introduced via an atropisomeric biaryl axis or a stereocenter on a substituent, have been designed and applied as efficient nucleophilic catalysts in asymmetric acyl transfer reactions, such as the dynamic kinetic resolution of hemiaminals. acs.org

A modular synthesis for chiral pyrrolidine-2-yl-methanol derivatives provides another route. This involves the reaction of a chiral Weinreb amide intermediate with an m-tolyl Grignard reagent, followed by a hydrogenation step to create the chiral alcohol functionality. google.com These compounds are versatile building blocks for pharmacologically active molecules.

Table 3: Strategies for Preparing Chiral Derivatives of this compound

Strategy Description Example Application/Product Citations
Asymmetric Synthesis from Chiral Pool Utilizes naturally occurring chiral molecules as starting materials. Synthesis of enantiopure 2-(1-hydroxyalkyl)pyridines. researchgate.net
Catalytic Asymmetric Addition Enantioselective addition of nucleophiles to a prochiral pyridine derivative. Copper-catalyzed conjugate addition of Grignard reagents to alkenyl pyridines. nih.gov
Chiral Ligand Synthesis Preparation of chiral ligands from chiral pyridyl alcohol precursors. Pyridyl phosphinites for Pd-catalyzed allylic alkylation.
Chiral N-Oxide Catalysis Use of chiral pyridine N-oxides as asymmetric nucleophilic catalysts. Acylative dynamic kinetic resolution. acs.org

| Grignard Addition to Chiral Intermediate | Reaction of m-tolyl Grignard reagent with a chiral electrophile. | Synthesis of chiral pyrrolidine-2-yl-methanol derivatives. | google.com |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of molecular systems. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. mdpi.com DFT methods are based on the principle that the ground-state properties of a multi-electron system are a unique functional of its electron density. mdpi.com The accuracy of DFT calculations depends significantly on the choice of the functional (e.g., B3LYP, PBEPBE, M06-2X) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)). mdpi.comspectroscopyonline.com

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. mdpi.com For aryl-pyridines like 2-(m-Tolyl)pyridine (B66043), DFT calculations are employed to determine key structural parameters such as bond lengths, bond angles, and the dihedral angle between the pyridine (B92270) and tolyl rings.

Calculations on related substituted pyridine and tolyl compounds have shown that DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), can accurately predict molecular structures. scielo.brukm.my For instance, in a study on 1-(naphthalene-1-yl)-3-(m-tolyl)thiourea, the geometry was optimized using the B3LYP/6-31G(d,p) level of theory, which helped in identifying the most stable isomeric form based on the optimized energy value. ukm.my For this compound, the key parameter is the torsional or dihedral angle between the planes of the two aromatic rings. This angle results from a balance between the steric hindrance caused by the ortho-hydrogens on both rings and the electronic stabilization gained from π-conjugation, which favors planarity. Theoretical studies on similar 4-arylpyridines show that the introduction of methyl groups on the phenyl ring significantly influences this dihedral angle. acs.org

The optimization process involves iteratively solving self-consistent field equations until a stationary point corresponding to a minimum on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. mdpi.com

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity, kinetic stability, and the likelihood of electronic transitions. mdpi.comirjweb.com A smaller energy gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer. dntb.gov.ua

DFT calculations are extensively used to compute the energies and visualize the spatial distribution of these frontier orbitals. irjweb.com For example, in the related compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP), DFT calculations at the B3LYP/6-311G(d,p) level determined the HOMO-LUMO energy gap to be 4.25 eV, indicating a significant potential for charge transfer within the molecule. dntb.gov.uamaterialsciencejournal.org

The distribution of these orbitals in this compound would likely show the HOMO with significant electron density on the electron-rich tolyl ring, while the LUMO would be predominantly located on the electron-accepting pyridine ring. This distribution underpins the charge transfer characteristics of the molecule. Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the table below, which help in predicting the chemical behavior of the molecule. materialsciencejournal.org

Quantum Chemical ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ = -χ)A measure of the electrophilic character of a molecule.
Table based on concepts from references mdpi.commaterialsciencejournal.org.

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. DFT methods can accurately simulate vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net

For vibrational spectra, DFT calculations can compute the harmonic vibrational frequencies. mdpi.com These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for precise assignment of vibrational modes to specific molecular motions, such as the stretching and bending of C-H, C-C, and C-N bonds within the tolyl and pyridine rings of this compound. biointerfaceresearch.comacs.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. tandfonline.com Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and often show a strong linear correlation with experimental data, aiding in the structural elucidation of complex molecules. ukm.mytandfonline.com

DFT calculations can also be used to determine various thermochemical properties of molecules. By performing frequency calculations on the optimized geometry, thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be computed. mdpi.com These calculations are based on the principles of statistical mechanics, using the computed vibrational frequencies to determine the vibrational, rotational, and translational contributions to the thermodynamic functions. dntb.gov.uaresearchgate.net

For instance, studies on the related compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine have utilized harmonic vibrational frequencies to calculate the total energy, total molar entropy, and molar heat capacity at different temperatures. dntb.gov.uaresearchgate.net This information is crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.

Thermodynamic ParameterDescription
Total EnergyThe sum of electronic and zero-point energies of the molecule.
Molar Heat Capacity (Cv)The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant volume.
Molar Entropy (S)A measure of the molecular disorder or randomness.
Table based on concepts from references dntb.gov.uaresearchgate.net.

Prediction of Spectroscopic Parameters

Ab Initio Methods

Ab initio, or "from first principles," methods are a class of quantum chemistry calculations that are based solely on the fundamental laws of quantum mechanics and physical constants, without the inclusion of experimental data for parameterization. libretexts.orgdtic.mil These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI), among others.

While computationally more intensive than DFT, ab initio methods can provide highly accurate results and serve as a benchmark for other computational techniques. libretexts.org In the context of molecules like this compound, ab initio methods have been used to study properties like molecular geometry and electronic structure. For example, a study on 4-arylpyridines employed both HF and MP2 methods, alongside DFT, to investigate the effects of steric bulk on electron delocalization. acs.orgmsu.edu Similarly, ab initio calculations have been used to determine the ¹⁵N chemical shifts in various aminonitropyridines, providing results that are in good agreement with experimental solid-state NMR data. mdpi.com The choice between different ab initio methods often involves a trade-off between the desired accuracy and the computational resources available. researchgate.net

Studies on Steric Effects and Electron Delocalization

The interplay between steric hindrance and electron delocalization is a defining feature of the structure and properties of bi-aryl systems like this compound. The covalent bond linking the tolyl and pyridine rings allows for rotation, but the final, most stable conformation is determined by a delicate balance of these two opposing effects.

Electron delocalization (or conjugation) between the π-systems of the two aromatic rings is maximized when the rings are coplanar. This planarity allows for efficient overlap of p-orbitals, which is electronically stabilizing. However, in this compound, a planar conformation would lead to significant steric repulsion between the hydrogen atoms (and the methyl group) on the adjacent rings.

Computational studies on analogous systems, such as 4-(o-tolyl)pyridine, have provided detailed insights into this phenomenon. acs.org Using both ab initio and DFT methods, it was found that the steric effect of the ortho-methyl group forces the pyridine and phenyl rings to adopt a significantly twisted (non-planar) ground-state geometry. acs.org Upon one-electron reduction, which models the behavior in certain excited states or as a radical anion, the calculations revealed a preference for a more coplanar structure. This indicates a stronger driving force for conjugation in the reduced state, which overcomes some of the steric barriers. acs.org Similarly, studies on ruthenium(II) complexes containing tolyl-substituted bipyridine ligands have shown that increasing steric bulk hinders the ability of the peripheral rings to become coplanar with the bipyridine fragment, which in turn affects the photophysical properties of the complexes. acs.org These findings highlight how the substitution pattern on the tolyl ring directly modulates the degree of electron delocalization and, consequently, the electronic and photophysical behavior of the molecule.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanistic pathways of reactions involving organometallic compounds. For this compound, these theoretical investigations provide deep insights into reaction intermediates, transition states, and energy profiles, guiding experimental work and explaining observed selectivities.

Research Findings in Rhodium-Catalyzed C–H Activation

A significant application of computational modeling in the chemistry of this compound is demonstrated in the study of its rhodium-catalyzed C–H activation and subsequent reaction with 3-aryl-2H-azirines. rsc.org Initially, it was hypothesized that the 2H-azirine would undergo ring-opening at the rhodium center, furnishing a metal nitrene complex that would then lead to a C–N coupling product. rsc.org

However, DFT calculations were employed to investigate this proposed mechanism and revealed a different, more favorable pathway. rsc.org The computational studies showed that both the formation of the rhodium nitrene complex and the subsequent C–N coupling were not viable routes. rsc.org Instead, the calculations pointed towards a novel mechanism involving selective C–C bond formation. This computationally-guided insight led to the experimental discovery that the reaction proceeds via acylmethylation of the 2-arylpyridine. rsc.org When this compound was reacted with 3-(p-tolyl)-2H-azirine, the acylmethylated product was successfully synthesized in a 79% yield, confirming the predictions of the DFT model. rsc.org

This synergy between computational prediction and experimental verification underscores the power of theoretical models to navigate complex reaction landscapes. The calculations effectively ruled out a plausible but incorrect mechanistic hypothesis and correctly predicted the selective C–C bond formation that was observed experimentally. rsc.org

Table 1: Comparison of Proposed Mechanistic Pathways for Rh-Catalyzed Reaction of this compound with 3-aryl-2H-azirine via DFT Calculations

Proposed Pathway Mechanistic Steps Computational Viability Experimental Outcome

| C–N Coupling (Hypothesized) | 1. Ring-opening of 2H-azirine at Rh center. 2. Formation of a metal nitrene complex. 3. C–N coupling. | Determined to be non-viable by DFT calculations. rsc.org | No C–N coupling product detected. rsc.org | | C–C Coupling / Acylmethylation (DFT-Predicted) | 1. Rh-catalyzed C–H activation of this compound. 2. Selective C–C bond formation with 2H-azirine. 3. Rearrangement to form acylmethylated product. | Identified as the viable and favorable pathway. rsc.org | Acylmethylated product formed in good yield. rsc.org |

Computational studies on related systems further highlight the utility of these methods. For instance, DFT calculations on C–H activation at different positions of substrates can predict regioselectivity with high accuracy. In one study, the calculated ground energy difference of 2.6 kcal/mol between ortho and meta isomers correctly predicted a 99:1 selectivity, which aligned well with the experimental 95:5 ratio. mdpi.com Similarly, calculations involving other transition metals have been used to determine rate-limiting steps, such as the migratory insertion of an alkene in a Ru(II)-catalyzed olefination, or to evaluate the energy barriers of different potential mechanisms. rsc.orgacs.org

Mechanistic Studies of Reactions Involving 2 M Tolyl Pyridine

Pyridine (B92270) Ring Reactivity and Substitution Mechanisms

The pyridine ring's reactivity is heavily influenced by the nitrogen atom, which makes the ring electron-deficient and generally less reactive towards electrophiles than benzene, but more susceptible to nucleophilic attack. quimicaorganica.orgyoutube.com

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is a challenging transformation due to the deactivating effect of the nitrogen atom. quimicaorganica.org The nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and deactivating the ring.

The substitution pattern is directed to the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions results in a resonance-stabilized intermediate (an arenium ion) where one of the resonance structures places a positive charge on the highly electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.org In contrast, attack at the 3- or 5-position keeps the positive charge on the carbon atoms, leading to a more stable intermediate. quimicaorganica.org

For 2-(m-Tolyl)pyridine (B66043), the tolyl group is an ortho-, para-director. However, the directing effect of the pyridine nitrogen typically dominates. Therefore, electrophilic attack is expected to occur primarily at the C5 position of the pyridine ring, which is meta to the nitrogen and para to the tolyl group, benefiting from the directing effects of both rings.

Nucleophilic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the 2-, 4-, and 6-positions. pearson.com This reactivity is enhanced by the presence of a good leaving group at these positions. The reaction proceeds through a two-step mechanism: nucleophilic addition to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. pearson.com The stability of the Meisenheimer complex is key; the negative charge is better stabilized when delocalized onto the electronegative nitrogen atom, which occurs with attack at the 2- and 4-positions. pearson.com

In the context of this compound, if a leaving group were present at the 6-position, it would be a prime site for nucleophilic attack. The presence of substituents on the pyridine ring can significantly influence the rate of these reactions; electron-withdrawing groups enhance reactivity, while electron-donating groups slow it down. thieme-connect.com

Metal-Mediated C-H Activation Mechanisms

This compound is an archetypal ligand for chelation-assisted C-H activation, a powerful strategy for the functionalization of otherwise unreactive C-H bonds. rsc.orgrsc.org The pyridine nitrogen acts as a directing group, coordinating to a transition metal center and positioning it to interact with and cleave a C-H bond on the tolyl ring, typically at the ortho position. rsc.orgrsc.org This process forms a stable five-membered metallacycle, known as a cyclometalate. rsc.org

The mechanism often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. snnu.edu.cn In this mechanism, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted step, often facilitated by a base which accepts the proton. snnu.edu.cn This pathway avoids the formation of high-energy intermediates and is common for metals like palladium, rhodium, and iridium. snnu.edu.cn

For example, in rhodium-catalyzed reactions, the active Rh(III) catalyst coordinates to the pyridine nitrogen. This is followed by the CMD step to form the rhodacycle intermediate. snnu.edu.cn This intermediate can then react with various coupling partners. A study on the reaction of this compound with 3-aryl-2H-azirines using a rhodium catalyst demonstrated the formation of an acylmethylated product through such a C-H activation pathway. rsc.org

Similarly, palladium-catalyzed C-H activation often involves the formation of a palladacycle. rsc.org The catalytic cycle can then proceed through either a Pd(II)/Pd(0) or a more complex Pd(II)/Pd(IV) redox cycle, depending on the coupling partner and reaction conditions. nih.govnih.gov The initial C-H activation to form the palladacycle is a crucial step, enabling subsequent functionalization reactions like arylation or olefination. rsc.orgnih.gov

Ligand Substitution Kinetics and Mechanisms (e.g., Aqua-Ligands)

While direct studies on this compound are limited in this specific context, extensive research on the closely related ligand 2-(m-tolylazo)pyridine (tap) provides significant mechanistic insights. researcher.lifeias.ac.inresearchgate.netoup.com Ruthenium complexes containing 'tap', such as cis-[Ru(tap)₂(H₂O)₂]²⁺, have been studied for their aqua-ligand substitution reactions. researcher.lifeoup.com

The substitution of the aqua ligands by other nucleophiles, such as 1,10-phenanthroline (B135089) or pyridine-2-aldoxime, has been investigated kinetically. researcher.lifeoup.com These studies consistently point towards a dissociative (D) or an interchange-dissociative (I_d) mechanism. researcher.lifeoup.com The proposed rate law is often of the form:

Rate = k₁k₂[Complex][Ligand] / (k₋₁ + k₂[Ligand])

This rate law is consistent with a two-step mechanism:

A slow, rate-determining dissociation of an aqua ligand to form a five-coordinate intermediate. researcher.lifeoup.com

Rapid trapping of this intermediate by the incoming nucleophile. researcher.lifeoup.com

Activation parameters, such as positive enthalpy of activation (ΔH‡) and positive entropy of activation (ΔS‡), further support a dissociative pathway, indicating that the transition state is more disordered than the reactants, which is characteristic of bond breaking. researcher.life In some cases, particularly with bidentate nucleophiles like dipeptides, the mechanism can be more complex, showing parallel pathways and being described as an associative interchange (I_a) mechanism. ias.ac.inresearchgate.net

Kinetic Data for Aqua-Ligand Substitution in a Ruthenium Complex with a Related Ligand
Incoming LigandProposed MechanismKey Kinetic FeaturesReference
1,10-PhenanthrolineDissociative (D)Rate law shows saturation kinetics; rate increases with pH. oup.com
Pyridine-2-aldoximeDissociative (D)Rate is independent of ionic strength; follows Michaelis-Menten type kinetics. researcher.life
Glycine-containing dipeptidesAssociative Interchange (I_a)Two parallel, ligand-dependent steps observed; non-linear dependence on ligand concentration. ias.ac.inresearchgate.net

Cyclization and Annulation Reaction Pathways

This compound can serve as a precursor for the synthesis of larger, fused heterocyclic systems through cyclization and annulation reactions. These reactions often leverage the pre-existing connectivity of the pyridine and tolyl rings.

One major pathway involves metal-catalyzed C-H activation followed by annulation. For instance, palladium or rhodium catalysts can activate a C-H bond on the tolyl ring and an additional C-H bond (or other functional group) on a coupling partner, leading to the formation of new rings. The annulation of N-aryl-2-aminopyridines (a related structural class) with alkynes to form N-(2-pyridyl)indoles is a well-documented example. rsc.org The mechanism involves C-H activation, alkyne insertion into the metal-carbon bond to form an expanded metallacycle, and subsequent reductive elimination to furnish the fused product. rsc.orgsnnu.edu.cn

Another mechanistic pathway involves electrophilic cyclization. For example, the iodine-mediated aza-annulation of 2-en-4-ynyl azides, which are structurally analogous in their reactivity profile, can proceed via a 6-endo-dig cyclization. beilstein-journals.orgd-nb.info An iodonium (B1229267) ion is formed as a key intermediate, which then undergoes intramolecular attack by the azide (B81097) to form a dihydropyridine (B1217469) ring, that subsequently aromatizes. beilstein-journals.orgd-nb.info

Denitrogenative annulation is another route, particularly when starting from related triazole precursors. Here, a rhodium-carbene intermediate can be formed, which then undergoes a 6π-electrocyclization followed by reductive elimination to yield fused systems like indolizines or imidazopyridines. snnu.edu.cn

These pathways highlight the versatility of the 2-arylpyridine scaffold in constructing complex polycyclic aromatic systems, with the specific mechanism being highly dependent on the catalyst, reagents, and substrate design.

Applications in Advanced Materials Science

Electronic and Optical Materials

The unique photophysical and electronic characteristics of 2-(m-Tolyl)pyridine (B66043) derivatives make them prime candidates for use in high-performance electronic and optical devices.

The this compound moiety is a critical component in the synthesis of phosphorescent emitters for OLEDs. Iridium(III) complexes incorporating this ligand have been developed for highly efficient phosphorescent OLEDs (PhOLEDs).

A notable example is an iridium complex based on a (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine) ligand, which has been synthesized for use in orange PhOLEDs. researchgate.net Research into this complex focused on the effect of introducing a methyl substituent into the phenyl ring of the phenylpyridine chelating ligand. researchgate.net Devices fabricated using this newly synthesized iridium complex as the dopant demonstrated impressive performance metrics. researchgate.net Specifically, these orange PhOLEDs achieved a maximum external quantum efficiency of 20.33% and a current efficiency of 61.16 cd/A. researchgate.net

While many studies focus on the p-tolyl isomer, such as Tris[2-(p-tolyl)pyridine]iridium(III) or Ir(mppy)3, a well-known green phosphorescent dopant, the principles are transferable. sigmaaldrich.comossila.comsigmaaldrich.com These complexes are valued for their role as emitters in creating green, yellow, or orange light in OLEDs. sigmaaldrich.comsigmaaldrich.comdntb.gov.ua The success of these related compounds underscores the utility of the tolyl-pyridine framework in developing phosphorescent materials for advanced display technologies. sigmaaldrich.com For instance, a green phosphorescent OLED employing tris[2-(p-tolyl)pyridine]iridium(III) as the emitter and a novel terpyridine-based electron-transporting material displayed a maximum external quantum efficiency of 23.1%. researchgate.net

Table 1: Performance of OLEDs Incorporating Tolyl-Pyridine Based Iridium Complexes

Emitter Complex OLED Color Max. External Quantum Efficiency (EQE) Max. Current Efficiency
(4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine)-based Ir complex researchgate.net Orange 20.33% 61.16 cd/A

This table presents research findings on the performance of OLEDs using different tolyl-pyridine based iridium complexes as emitters.

Rationally functionalized pyridine-based compounds have been recognized for their excellent hole-extraction and hole-transporting capabilities, making them effective HTMs for optoelectronic applications. nih.govacs.org The tolyl-pyridine structure is a key building block in the design of such materials.

Research has been conducted on a series of pyrene-pyridine derivatives for use as HTMs in OLEDs. nih.govacs.orgresearchgate.net Among the synthesized compounds was 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me), which was studied alongside other functionalized derivatives. nih.govacs.orgresearchgate.net These materials were found to possess suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV), which facilitates efficient hole injection by matching the work function of common anodes like indium tin oxide (ITO). nih.govacs.org Furthermore, these molecules exhibit high thermal stability and suitable triplet energies, which are critical properties for high-performance HTMs. nih.govacs.orgresearchgate.net Devices using these pyrene-pyridine materials as the HTM demonstrated stable performance with reduced efficiency roll-off. nih.govacs.orgresearchgate.net

Table 2: Properties of a Pyrene-Pyridine Derivative as a Hole-Transporting Material

Material HOMO Level (eV) Key Properties Application

This table highlights the key properties of pyrene-pyridine based materials, including a di-p-tolylpyridine derivative, relevant to their function as HTMs.

Organic Light-Emitting Diodes (OLEDs)

Functional Materials Development

The this compound scaffold is being actively explored in the synthesis of novel functional materials beyond its direct use in OLED layers. A significant area of development is the creation of pyridine-fused siloles. nih.govacs.org

Researchers have successfully synthesized 1,1-dimethyl-2-(m-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine through a palladium-catalyzed reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with 3-ethynyltoluene. nih.govacs.org This reaction yielded the target m-tolyl substituted silole in a 16% isolated yield. acs.org Silole derivatives are a class of materials attracting considerable attention due to their unique electronic and photophysical properties. nih.govacs.org Their potential applications are diverse, spanning organic light-emitting diodes, photovoltaic devices, and semiconductors. nih.govacs.org The incorporation of the this compound unit into the silole structure is a strategic approach to tune the material's properties for these advanced applications.

The broader family of tolyl-pyridine compounds, such as Ir(mppy)3, is also utilized in research and development for solid-state lighting, including white OLEDs (WOLEDs), and as sensitizers in dye-sensitized solar cells (DSSCs). sigmaaldrich.com

Structure-Property Relationships in Material Applications

In iridium complexes used for OLEDs, the introduction and position of substituents on the phenylpyridine ligand directly influence the device's performance. researchgate.net For example, the synthesis of a (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine)-based iridium complex was a deliberate strategy to tune the emissive properties, resulting in a highly efficient orange PhOLED. researchgate.net

In the context of hole-transporting materials, the spatial arrangement between different parts of the molecule is crucial. Studies on pyrene-pyridine based HTMs, including a di-p-tolylpyridine derivative, revealed a large dihedral angle between the pyrene (B120774) and pyridine (B92270) units. acs.orgresearchgate.net This twisted structure leads to poor π-electronic communication between the two systems, which in turn influences the electro-optical properties and device performance. acs.orgresearchgate.net

Furthermore, the position of the nitrogen atom within the pyridine ring relative to its connections can significantly impact material properties. Research on terpyridine-based electron-transporting materials showed that a nitrogen atom at the meta-position on the peripheral pyridine ring enhances the horizontal molecular orientation and improves electron-transporting properties. researchgate.net This principle highlights the importance of isomeric structure in designing functional molecules. Similarly, studies on ruthenium complexes containing 2-(p-tolyl)pyridine (B1347097) have been conducted to understand the relationships between the ancillary ligand structure and the resulting luminescent properties. researchgate.net These findings collectively demonstrate that subtle changes in the molecular architecture of this compound and its derivatives can lead to significant variations in material function, a key principle in the rational design of advanced materials.

Supramolecular Chemistry Involving 2 M Tolyl Pyridine Derivatives

Non-Covalent Interactions in Supramolecular Systems

π-π Stacking Interactions

Aromatic rings, such as the pyridine (B92270) and tolyl groups in 2-(m-tolyl)pyridine (B66043), can interact through π-π stacking. These interactions are crucial for the stabilization of many supramolecular structures. The planar nature of the fused ring system in derivatives like 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine facilitates these stacking interactions. vulcanchem.com

Design of Functional Supramolecular Ensembles

The rational design of functional materials relies on a deep understanding of the non-covalent interactions that direct self-assembly. By choosing appropriate molecular building blocks, chemists can create supramolecular ensembles with desired properties and functions. Pyridine-substituted ligands are widely used in the self-assembly of metallo-supramolecular macrocycles. nih.gov

The study of derivatives like (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine) in iridium complexes for PhOLEDs is a prime example of functional design. researchgate.net The specific substitution pattern on the phenylpyridine ligand is tailored to tune the electronic properties of the complex, leading to highly efficient orange-emitting devices. researchgate.net This demonstrates how modifying the this compound core can directly impact the performance of a functional material.

Furthermore, the ability of some derivatives to form multiple crystal polymorphs highlights a pathway for designing materials with switchable properties. acs.orgrsc.org Since different polymorphs can exhibit distinct physical characteristics, controlling the self-assembly process to favor a specific crystal form is a key goal in materials science. The insights gained from the structural studies of this compound derivatives, detailing the specific hydrogen bonding and stacking interactions, provide the fundamental knowledge required for the targeted design of new functional supramolecular ensembles.

Interactive Data Tables

Table 1: Crystal Data for (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrile

ParameterValueReference
Chemical formulaC₂₁H₁₆N₂ frontiersin.orgnih.gov
Formula weight296.37 frontiersin.org
Crystal systemMonoclinic frontiersin.orgnih.gov
Space groupP2₁/n frontiersin.orgnih.gov
a (Å)12.021(2) frontiersin.org
b (Å)12.115(2) frontiersin.org
c (Å)22.016(4) frontiersin.org
α (°)90 frontiersin.org
β (°)90.15(3) frontiersin.org
γ (°)90 frontiersin.org
Volume (ų)3206.8(10) frontiersin.org
Z8 frontiersin.org

Table 2: Key Non-Covalent Interactions in this compound Derivatives

DerivativeInteraction TypeDescriptionReference
(Z)-3-(4-(pyridin-2-yl)phenyl)-2-(m-tolyl)acrylonitrileC-H···π / C-H···NDominant interactions contributing to crystal packing. frontiersin.orgnih.gov
N-2-pyridylethyl-N'-3-tolylthioureaN-H···S / N-H···NIntermolecular hydrogen bonds forming 1D chains. scielo.org.mxscielo.org.mx
Tetra-μ-acetato-bis{[2-(m-tolylamino)pyridine]copper(II)}N···Cu CoordinationApical coordination of the pyridine nitrogen to the copper center. iucr.org
6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridineπ-π StackingFacilitated by the planar structure of the fused rings. vulcanchem.com
2-((4-(m-tolyl)-1H-1,2,3-triazol-1-yl)methyl)quinolineO-H···NIntermolecular H-bonding involving encapsulated water molecules. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of 2-arylpyridines, including 2-(m-Tolyl)pyridine (B66043), continues to be an active area of research, with a focus on developing more efficient, sustainable, and versatile methods. While traditional cross-coupling reactions have been the mainstay, emerging strategies are targeting greater atom economy and milder reaction conditions.

Future research will likely concentrate on:

C-H Bond Activation: Direct arylation of pyridine (B92270) rings via C-H bond activation is a highly sought-after approach that circumvents the need for pre-functionalized starting materials. researchgate.net Innovations in catalyst design, particularly using earth-abundant metals, will be crucial.

One-Pot, Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to constructing complex molecules like functionalized pyridines in a single step from simple precursors. nih.gov The development of novel MCRs under environmentally benign conditions, such as microwave irradiation, will be a key focus. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency for the production of this compound and its derivatives. Research into optimizing reaction parameters and developing integrated purification modules will be instrumental.

Photocatalysis: Visible-light-promoted reactions offer a green alternative to traditional thermal methods. organic-chemistry.org Exploring new photocatalytic systems for the synthesis of 2-arylpyridines could lead to more sustainable manufacturing processes.

A notable advancement is the one-pot, three-component tandem reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides under microwave irradiation, which provides a rapid and eco-friendly route to highly functionalized pyridines. nih.gov

Exploration of New Catalytic Transformations

The utility of this compound and its derivatives as ligands in catalysis is a burgeoning field. Their ability to form stable complexes with various transition metals makes them valuable components in a wide range of catalytic transformations. rsc.org

Emerging research avenues include:

Asymmetric Catalysis: Designing chiral derivatives of this compound for use in enantioselective catalysis is a significant area of future development. This could lead to more efficient syntheses of chiral pharmaceuticals and fine chemicals.

Ruthenium-Catalyzed C-H Functionalization: Recent studies have shown that 2-(o-tolyl)pyridine (B1293752) can significantly enhance the efficiency of ruthenium-catalyzed ketone-directed ortho-arylation. researchgate.net Further exploration of this compound and its isomers as ligands in similar transformations could unlock new synthetic possibilities. researchgate.net

Photoredox Catalysis: Iridium complexes bearing substituted phenylpyridine ligands, including derivatives of this compound, are known for their rich photophysical properties and are being investigated as photocatalysts. researchgate.net Future work will likely focus on developing more robust and efficient photocatalytic systems for a broader range of organic transformations.

The following table highlights recent findings in catalytic applications.

Catalyst SystemTransformationKey Findings
Ruthenium catalyst with 2-(o-tolyl)pyridine ligandKetone-directed ortho-arylationThe addition of the 2-(o-tolyl)pyridine ligand significantly improves the efficiency of the C-H arylation reaction. researchgate.net
Iridium(III) complexes with phenylpyridine ligandsPhotocatalysisThese complexes exhibit favorable photophysical properties, making them promising candidates for photocatalytic applications. researchgate.net
Palladium(II) catalystsAnnulation of N-aryl-2-aminopyridinesEfficiently catalyzes the synthesis of N-(2-pyridyl)indole frameworks. rsc.org

Advanced Ligand Design for Specific Applications

The performance of a metal complex in a specific application is intrinsically linked to the design of its ligands. Tailoring the structure of this compound is a key strategy for optimizing its function.

Future directions in ligand design will involve:

Introduction of Functional Groups: The strategic placement of electron-donating or electron-withdrawing groups on the pyridine or tolyl ring can fine-tune the electronic properties of the ligand and, consequently, the catalytic activity or photophysical properties of its metal complexes.

Steric Hindrance Modification: Altering the steric bulk around the metal center by introducing larger or smaller substituents can influence the selectivity and stability of the resulting catalyst.

Development of Bidentate and Polydentate Ligands: Incorporating the this compound scaffold into larger, multi-coordinating ligand frameworks can lead to more stable and selective metal complexes. mdpi.com

The design of a series of pyrene-pyridine integrated molecules, including a di-p-tolylpyridine derivative, has demonstrated their potential as hole-transporting materials in OLEDs. acs.org

Integration into Multifunctional Materials

The unique properties of this compound and its derivatives make them attractive building blocks for the creation of advanced functional materials.

Emerging research in this area includes:

Organic Light-Emitting Diodes (OLEDs): Iridium complexes containing substituted phenylpyridine ligands are highly effective phosphorescent emitters in OLEDs. researchgate.net For instance, tris[2-(p-tolyl)pyridine]iridium(III) is widely used as a green phosphorescent dopant. sigmaaldrich.comresearchgate.net Further development of novel this compound-based iridium complexes could lead to more efficient and stable OLEDs with tailored emission colors. researchgate.net

Sensors: The ability of pyridine derivatives to coordinate with metal ions makes them promising candidates for the development of chemical sensors. Future research could focus on creating this compound-based sensors for the detection of specific analytes.

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups can impart specific optical, electronic, or catalytic properties to the resulting materials.

In-depth Computational Modeling and Machine Learning Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, offering powerful methods for predicting molecular properties and guiding experimental design.

Future applications in the context of this compound include:

Predicting Reaction Outcomes: Machine learning models are being developed to predict the outcomes of chemical reactions, including yields and selectivity. nih.gov These models can be trained on large datasets of reactions involving pyridine derivatives to accelerate the discovery of new synthetic routes and catalytic transformations. nih.gov

Virtual Screening and Ligand Design: Computational methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be used to model the electronic structure and photophysical properties of this compound-containing molecules. acs.org This allows for the virtual screening of large libraries of potential ligands and the rational design of new molecules with desired properties. acs.orgamazonaws.com

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of catalytic reactions involving this compound ligands, helping to elucidate the role of the ligand in the catalytic cycle.

Accelerating Materials Discovery: Machine learning algorithms can be employed to predict the properties of new materials based on their chemical structure. rsc.orgnih.gov This approach can significantly accelerate the discovery of novel this compound-based materials for applications in electronics and beyond. rsc.orgnih.gov

Recent studies have highlighted the growing role of machine learning in predicting molecular properties and chemical reaction outcomes, which will undoubtedly be applied to the study of this compound and its derivatives. nih.govrsc.org

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(m-Tolyl)pyridine derivatives, and how can reaction yields be optimized?

  • Answer : A widely used method involves transition-metal-free desulfinative cross-coupling of sodium pyridine-2-sulfinates with aryl halides. For example, 2-(m-Tolyl)-5-(trifluoromethyl)pyridine was synthesized using sodium 5-(trifluoromethyl)pyridine-2-sulfinate and purified via silica gel column chromatography (petroleum ether/ethyl acetate = 20:1) with a 77% yield . Optimization strategies include adjusting reaction temperatures, solvent polarity, and stoichiometric ratios of reactants. Catalyst screening (e.g., Cu-mediated systems for Stille coupling) can also enhance yields in related pyridine derivatives .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound compounds?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming regiochemistry and substituent positions. For instance, ¹H NMR of 2-(m-Tolyl)-5-(trifluoromethyl)pyridine shows distinct aromatic proton splitting patterns (δ 8.90–7.20 ppm) and methyl group signals (δ 2.40 ppm) . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) validate molecular weight and purity (>95%). X-ray crystallography is recommended for resolving ambiguities in fused-ring derivatives .

Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?

  • Answer : Use nitrile gloves inspected for integrity and flame-retardant lab coats to avoid skin contact. Work in fume hoods with proper ventilation, and consult Safety Data Sheets (SDS) for specific hazards. For organotin intermediates (e.g., tributylstannylpyridine derivatives), avoid inhalation and ensure waste disposal complies with local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for this compound derivatives obtained from different synthetic batches?

  • Answer : Batch-to-batch variability may arise from impurities (e.g., unreacted sulfinates) or solvent residues. Use variable-temperature NMR to assess dynamic effects, and compare data with computational predictions (DFT-based chemical shift calculations). Cross-validate with HPLC-MS to confirm purity thresholds (>98%) . For fused-ring analogs, crystallize the compound to rule out conformational ambiguities .

Q. What strategies are effective in designing this compound-based enzyme inhibitors with improved selectivity?

  • Answer : Structure-activity relationship (SAR) studies guided by molecular docking can identify key substituents. For example, replacing the cyano group in pyrimidine analogs with 2-mercapto-N-(m-tolyl)acetamide improved antiviral activity while reducing cytotoxicity . Introduce steric hindrance (e.g., trifluoromethyl groups) or electron-withdrawing substituents to modulate binding affinity to target enzymes.

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in transition-metal-catalyzed reactions?

  • Answer : Density Functional Theory (DFT) calculations can model transition states in Stille or Ullmann couplings involving pyridine derivatives. For example, copper-mediated cross-coupling mechanisms with organostannanes were elucidated using kinetic isotope effects and computational intermediates . Pair these models with experimental kinetic studies (e.g., variable-temperature reactions) to refine catalytic conditions.

Q. What experimental approaches address low yields in cross-coupling reactions involving this compound intermediates?

  • Answer : Optimize catalyst systems (e.g., Pd/Cu co-catalysts for aryl-aryl bonds) and ligand design (e.g., phosphine ligands for stabilizing metal intermediates). Pre-activate substrates via microwave-assisted heating or sonication to reduce side reactions. For desulfinative couplings, ensure anhydrous conditions to prevent sulfinate decomposition .

Methodological Considerations

  • Data Contradiction Analysis : When NMR or MS data conflicts with literature, replicate synthesis under standardized conditions and cross-check with alternative techniques (e.g., IR spectroscopy for functional groups).
  • Reaction Optimization : Use design-of-experiments (DoE) frameworks to systematically vary parameters (temperature, solvent, catalyst loading) and identify yield-limiting factors.

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